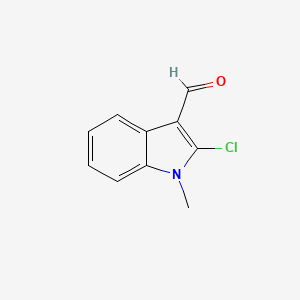

2-Chloro-1-methyl-1H-indole-3-carbaldehyde

Beschreibung

The exact mass of the compound 2-Chloro-1-methyl-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-1-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVIBKTZVLYGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310949 | |

| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24279-74-1 | |

| Record name | 24279-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic N-Alkylation of 2-Chloro-1H-indole-3-carbaldehyde for Advanced Drug Discovery

An In-Depth Technical Guide:

Executive Summary

The 2-chloro-1H-indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds. Its strategic functionalization is paramount for library development and lead optimization. This technical guide provides an in-depth exploration of the N-alkylation of this key intermediate. Moving beyond simple procedural lists, this document elucidates the fundamental mechanistic principles, explains the causal relationships behind experimental design, and provides validated, step-by-step protocols for researchers, scientists, and drug development professionals. Our focus is on ensuring scientific integrity and reproducibility, empowering research teams to confidently and efficiently synthesize novel N-alkylated indole derivatives.

The Strategic Importance of the Scaffold

2-Chloro-1H-indole-3-carbaldehyde is a bifunctional molecule whose reactivity is dominated by the indole nitrogen (N-H), the aldehyde, and the C2-chloro substituent. N-alkylation is often the primary step in derivatization, as the introduction of an alkyl group at the N1 position profoundly influences the molecule's steric and electronic properties. This modification is critical for modulating biological activity, improving pharmacokinetic profiles, and exploring new intellectual property space. The resulting N-alkylated products, such as 2-chloro-1-alkyl-1H-indole-3-carbaldehydes, are valuable intermediates themselves, poised for further transformations at the aldehyde or chloro positions.[1]

Core Mechanistic Principles: Regioselectivity and Reactivity

The success of any alkylation strategy hinges on controlling regioselectivity. For the indole nucleus, the primary competition is between alkylation at the nitrogen (N1) and the carbon at position 3 (C3).[2][3]

The Indole N-H Proton: Acidity and Deprotonation

In 2-chloro-1H-indole-3-carbaldehyde, the N-H proton is the most acidic site. Its acidity is significantly enhanced compared to unsubstituted indole (pKa ≈ 17 in DMSO) due to the potent electron-withdrawing effects of both the C2-chloro and C3-carbaldehyde groups. These groups stabilize the resulting conjugate base (the indolide anion) through induction and resonance.

Deprotonation is typically achieved with a suitable base to generate the nucleophilic indolide anion. The choice of base is critical and depends on the desired reactivity and substrate tolerance. Strong, non-nucleophilic bases like sodium hydride (NaH) provide irreversible deprotonation, driving the reaction forward decisively.[4][5] Milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be effective, particularly with reactive alkylating agents or under phase-transfer conditions.[1][6]

The Sₙ2 Pathway for N-Alkylation

Once formed, the indolide anion is a potent nucleophile. The alkylation proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nitrogen anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group.

Competing Pathways and Side Reactions

For this specific substrate, C3-alkylation is sterically and electronically disfavored due to the presence of the carbaldehyde group. Therefore, N-alkylation is the overwhelmingly predominant pathway. The C2-chloro substituent is generally stable under standard N-alkylation conditions and does not participate in the reaction. However, excessively harsh conditions (e.g., very high temperatures or overly aggressive bases) should be avoided to prevent potential side reactions.

Experimental Design: Key Parameter Optimization

A robust and reproducible alkylation protocol requires careful consideration of several key parameters.

| Parameter | Options | Rationale & Field Insights |

| Base | NaH, KH | Strong, Irreversible: Ensures complete deprotonation, ideal for less reactive alkyl halides. Requires anhydrous conditions.[5] |

| K₂CO₃, Cs₂CO₃, Na₂CO₃ | Mild, Heterogeneous: Safer and easier to handle. Effective for reactive electrophiles like benzyl bromide or methyl iodide. Cesium carbonate offers higher solubility and basicity.[7] | |

| KOH, NaOH | Strong, Protic: Can be used in polar solvents like DMSO or under phase-transfer catalysis (PTC) conditions. Water presence can be tolerated in some systems.[1][6] | |

| Solvent | DMF, DMSO, NMP | Polar Aprotic: Excellent choice. They effectively solvate the cation of the base and the indolide anion, accelerating the Sₙ2 reaction rate.[2][8] |

| THF, Acetonitrile | Polar Aprotic: Good alternatives. THF is often used with NaH. Acetonitrile is suitable for reactions with milder bases.[9] | |

| Acetone | Polar Aprotic: Can be effective, especially with weaker bases like Na₂CO₃ for reactive alkylating agents.[10] | |

| Alkylating Agent | R-I, R-Br, R-OTs | Reactivity: Iodides are more reactive than bromides, which are more reactive than chlorides. Tosylates are also excellent leaving groups. The choice depends on a balance of reactivity and cost. |

| (CH₃)₂SO₄, (C₂H₅)₂SO₄ | Dialkyl Sulfates: Highly reactive and efficient methylating/ethylating agents, but require careful handling due to toxicity. | |

| Temperature | 0 °C to 80 °C | Control: Deprotonation with NaH is often started at 0 °C to control initial exothermicity, then warmed to room temperature or higher for the Sₙ2 reaction. Higher temperatures can increase the rate but may also lead to side reactions.[2][5] |

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with clear, logical steps grounded in established chemical principles.

Protocol 1: N-Methylation using Sodium Hydroxide in DMSO

This protocol is adapted from a reported synthesis and is effective for methylation.[1]

Workflow Diagram:

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chloro-1H-indole-3-carbaldehyde (1.0 eq.) in dimethyl sulfoxide (DMSO, ~4-5 mL per gram of substrate), add a solution of sodium hydroxide (1.25 eq.) in a minimal amount of water.

-

Temperature Rise: Note that an exothermic reaction may occur, causing the temperature to rise. Allow the mixture to stir for 10-15 minutes at ambient temperature after the exotherm subsides.

-

Addition of Alkylating Agent: Add dimethyl sulfate (1.1 eq.) dropwise to the stirring mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a beaker of cold water.

-

Isolation: The product, 2-chloro-1-methyl-1H-indole-3-carbaldehyde, may precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If an oil forms, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: General N-Alkylation using Sodium Hydride in DMF

This is a robust, general-purpose protocol for alkylating with various primary and benzylic halides.[9]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq.).

-

Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Carefully decant the hexanes each time.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~5-10 mL per gram of substrate) and cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Add a solution of 2-chloro-1H-indole-3-carbaldehyde (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.

-

Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC. Gentle heating (e.g., 50-60 °C) may be required for less reactive halides.[5]

-

Quenching: After completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up and Isolation: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

References

- Google Patents. (n.d.). Process for n-alkylation of indoles.

- White, P. B., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.

- Reddy, R. P., & Antilla, J. C. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.

- Kim, H., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(9), 3901–3909.

- Google Patents. (n.d.). N-alkylation of indole derivatives.

- Wang, D.-H., et al. (2012). Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications. Journal of the American Chemical Society, 134(36), 15049–15061.

-

ResearchGate. (n.d.). Regioselectivity in enantioselective indole alkylation. Retrieved January 4, 2026, from [Link]

-

PubMed. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved January 4, 2026, from [Link]

-

YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved January 4, 2026, from [Link]

- Suzdalev, K. F., et al. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3-CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Heterocycles, 89(12), 2824-2833.

-

ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved January 4, 2026, from [Link]

-

ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Retrieved January 4, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved January 4, 2026, from [Link]

-

ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of N-alkylated indoles. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-chloro-1H-indole-3-carbaldehyde. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 4, 2026, from [Link]

-

Chemsrc. (n.d.). 2-Chloro-1H-indole-3-carbaldehyde. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved January 4, 2026, from [Link]

-

Hindawi. (n.d.). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (2012). Versatile reactivity of 3-chloro-2-phenyl-isoindole-1-carbaldehyde: hydrolysis and alkylating rearrangement to 1-amino-4-isochromanones. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 4, 2026, from [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 6. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 9. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-chloro-1-ethyl-indole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Spectroscopic Characterization of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, a significant heterocyclic building block in synthetic chemistry. While direct, consolidated spectral data for this specific molecule is not extensively published, this document leverages established principles of spectroscopy and comparative data from closely related indole analogs to present a predictive yet robust characterization. We will delve into the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the structural rationale for the expected signals. Furthermore, this guide furnishes detailed, field-proven protocols for data acquisition, designed to ensure accuracy and reproducibility for researchers in synthetic chemistry and drug development.

Introduction and Molecular Structure

2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. The strategic placement of the chloro, N-methyl, and carbaldehyde groups makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[1] Accurate spectroscopic characterization is paramount to verify the successful synthesis and purity of this compound before its use in downstream applications.

The structural features—an electron-rich aromatic system, an electron-withdrawing aldehyde, a halogen substituent, and an N-alkyl group—give rise to a distinct and predictable spectroscopic fingerprint. Understanding these features is the first step in interpreting the spectral data.

Caption: Molecular structure with key atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons) in a molecule. For 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, we expect distinct signals for the aldehyde proton, the aromatic protons on the benzene ring portion, and the N-methyl protons. Their chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and aldehyde groups and the electron-donating nature of the indole nitrogen.

Predicted ¹H NMR Data (400 MHz, CDCl₃): The predictions are based on data from analogs like 1-methyl-1H-indole-3-carbaldehyde and various chloro-substituted indoles.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~10.1 | Singlet (s) | - |

| H-4 | ~8.3 | Multiplet (m) | - |

| H-7 | ~7.4 | Multiplet (m) | - |

| H-5, H-6 | ~7.3 | Multiplet (m) | - |

| N-Methyl (-CH₃) | ~3.9 | Singlet (s) | - |

Interpretation and Causality:

-

Aldehyde Proton (~10.1 ppm): This proton is significantly deshielded and appears far downfield due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group (C=O). Its chemical shift is characteristic of aromatic aldehydes.[2]

-

Aromatic Protons (H-4 to H-7, ~7.3-8.3 ppm): These protons appear in the typical aromatic region. H-4 is expected to be the most downfield of the aromatic protons due to its proximity to the deshielding aldehyde group. The signals for H-5, H-6, and H-7 will likely be complex and may overlap, reflecting their respective electronic environments.[2][3]

-

N-Methyl Protons (~3.9 ppm): The methyl group attached to the nitrogen atom appears as a sharp singlet. Its chemical shift around 3.9 ppm is consistent with a methyl group on a nitrogen atom within an aromatic system, as seen in 1-methyl-1H-indole-3-carbaldehyde.[2] The absence of adjacent protons results in a singlet multiplicity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. The presence of the electronegative chlorine and oxygen atoms, along with the aromatic system, will cause a wide dispersion of signals.

Predicted ¹³C NMR Data (101 MHz, CDCl₃): Predictions are informed by spectral data from related structures such as 5-chloro-1-methyl-1H-indole-3-carbaldehyde.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~184-185 |

| C-2 | ~138-140 |

| C-7a | ~136-137 |

| C-3a | ~125-126 |

| C-4, C-5, C-6, C-7 | ~110-125 |

| C-3 | ~117-118 |

| N-CH₃ | ~33-34 |

Interpretation and Causality:

-

Carbonyl Carbon (~184-185 ppm): The aldehyde carbon is the most deshielded carbon in the molecule, appearing at a very low field, which is highly characteristic of aldehyde functionalities.[2]

-

C-2 (~138-140 ppm): This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift.

-

Aromatic Carbons (~110-137 ppm): The eight carbons of the indole ring system resonate in this range. The quaternary carbons (C-3, C-3a, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The specific shifts are a complex interplay of substituent effects.

-

N-Methyl Carbon (~33-34 ppm): This aliphatic carbon appears in the upfield region, consistent with an N-methyl group on an indole ring.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (stretching, bending). It is an excellent tool for identifying functional groups.

Predicted FT-IR Data (ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1645-1660 | C=O Stretch | Aromatic Aldehyde |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1300-1400 | C-N Stretch | Aromatic Amine |

| ~740-760 | C-Cl Stretch | Aryl Halide |

| ~2820, ~2720 | C-H Stretch | Aldehyde (Fermi doublet) |

Interpretation and Causality:

-

Strong C=O Stretch (~1645-1660 cm⁻¹): The most prominent peak in the spectrum is expected to be the carbonyl stretch of the aldehyde. Its position is slightly lowered due to conjugation with the indole ring system. This is a key diagnostic peak. A similar value of 1645 cm⁻¹ is reported for the related 2-chloro-1-ethyl-1H-indole-3-carbaldehyde.[1]

-

Aromatic C=C Stretches (~1580-1600 cm⁻¹): These absorptions confirm the presence of the aromatic indole core.[1]

-

Aldehyde C-H Stretches (~2820, ~2720 cm⁻¹): The presence of two weak bands in this region, known as a Fermi doublet, is highly characteristic of the C-H bond in an aldehyde and provides strong evidence for this functional group.

-

C-Cl Stretch (~740-760 cm⁻¹): A moderate to strong absorption in the fingerprint region is expected for the carbon-chlorine bond.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) would likely lead to fragmentation, providing structural clues, while Electrospray Ionization (ESI) would primarily show the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₁₀H₈ClNO

-

Molecular Weight: 193.63 g/mol

-

Expected [M+H]⁺ (ESI): m/z 194.03

-

Key Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. There will be two peaks, one for the ³⁵Cl isotope (M) and one for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1. This is a definitive indicator of a single chlorine atom in the molecule.

Standard Operating Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following validated protocols should be employed.

Caption: A validated workflow for comprehensive sample analysis.

A. NMR Spectroscopy Protocol (¹H & ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its relatively clean spectral window.[2][3]

-

Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Perform standard shimming procedures to optimize magnetic field homogeneity and obtain sharp signals.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and pick peaks for both spectra.

B. FT-IR Spectroscopy Protocol

-

Background Scan: Before analyzing the sample, record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small, solid amount of the compound directly onto the ATR crystal, ensuring good contact using the pressure clamp.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the major peaks.

C. Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is added to promote protonation for [M+H]⁺ ion formation.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Method: Infuse the sample directly or inject it via a short chromatographic column. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis: Identify the base peak corresponding to the protonated molecular ion [M+H]⁺. Critically, examine the isotopic pattern of this peak to confirm the presence of one chlorine atom by observing the M+2 peak at approximately one-third the intensity of the M peak.

Conclusion

The structural elucidation of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde can be confidently achieved through a combined spectroscopic approach. The aldehyde group is readily identified by its characteristic downfield proton signal (~10.1 ppm) in ¹H NMR, a carbonyl carbon signal (~184 ppm) in ¹³C NMR, and a strong C=O stretching band (~1645 cm⁻¹) in FT-IR. The N-methyl group provides a sharp singlet (~3.9 ppm) in the ¹H NMR spectrum. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of a single chlorine atom through its distinct 3:1 isotopic signature for the [M]⁺ and [M+2]⁺ ions. This guide provides the predictive data and robust methodologies necessary for researchers to unambiguously confirm the identity and purity of this valuable synthetic intermediate.

References

-

Suzdalev, K. F., Babakova, M. N., Kartsev, V. G., & Krasnov, K. A. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3-CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Khim Geterotsikl Soedin, 50(12), 1731-1740. Available at: [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (2019). Royal Society of Chemistry. Available at: [Link]

-

Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (2020). Royal Society of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through a comprehensive interpretation of its predicted NMR data, grounded in established principles of spectroscopy and comparative analysis with structurally related compounds.

Introduction: The Structural Elucidation of a Substituted Indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific compound, 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, presents a unique substitution pattern that influences its electronic properties and, consequently, its spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of its molecular structure. This guide will walk through the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the chemical shifts, coupling constants, and peak assignments.

The synthesis of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde has been reported, typically proceeding from the methylation of 2-chloro-1H-indole-3-carbaldehyde[1]. Understanding the synthetic route is crucial as it informs potential impurities that might be observed in an experimental spectrum.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde is predicted to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the aldehyde proton, and the N-methyl protons. The analysis is based on the foundational spectrum of indole and the well-documented effects of substituents. The spectrum is predicted in deuterated chloroform (CDCl₃), a common solvent for such compounds.

Chemical Shift Predictions and Rationale

-

Aldehyde Proton (C3-CHO): This proton is expected to be the most downfield signal, appearing as a singlet in the range of δ 10.0-10.2 ppm . Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. For comparison, the aldehyde proton of 1-methyl-1H-indole-3-carbaldehyde appears at δ 10.01 ppm[2].

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons on the benzene portion of the indole ring will appear in the aromatic region, typically between δ 7.2 and 8.4 ppm . Their precise chemical shifts and multiplicities are influenced by the electronic effects of the substituents on the pyrrole ring.

-

H-4: This proton is adjacent to the electron-withdrawing aldehyde group and is expected to be the most deshielded of the benzene ring protons, likely appearing as a doublet around δ 8.2-8.4 ppm . In 1-methyl-1H-indole-3-carbaldehyde, this proton is observed at δ 8.35 ppm[2].

-

H-7: This proton is also influenced by the heterocyclic ring and is expected to be deshielded, appearing as a doublet around δ 7.4-7.6 ppm .

-

H-5 and H-6: These protons are more shielded and will likely appear as a complex multiplet, resembling two overlapping triplets or a doublet of doublets, in the range of δ 7.2-7.4 ppm .

-

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet. The nitrogen atom's electronegativity and the aromatic nature of the indole ring will place this signal around δ 3.8-4.0 ppm . In the analogous 1-methyl-1H-indole-3-carbaldehyde, this peak is at δ 3.90 ppm[2].

Predicted Coupling Constants

The coupling between adjacent aromatic protons will result in characteristic splitting patterns:

-

JH4-H5 (ortho coupling) ≈ 7-9 Hz

-

JH6-H7 (ortho coupling) ≈ 7-9 Hz

-

JH5-H6 (ortho coupling) ≈ 7-9 Hz

-

JH4-H6 and JH5-H7 (meta coupling) ≈ 1-3 Hz (may not be resolved)

-

JH4-H7 (para coupling) ≈ 0.5 Hz (typically not resolved)

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C3-CHO | 10.0 - 10.2 | Singlet (s) | - |

| H-4 | 8.2 - 8.4 | Doublet (d) | JH4-H5 ≈ 7-9 |

| H-7 | 7.4 - 7.6 | Doublet (d) | JH6-H7 ≈ 7-9 |

| H-5, H-6 | 7.2 - 7.4 | Multiplet (m) | - |

| N-CH₃ | 3.8 - 4.0 | Singlet (s) | - |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Chemical Shift Predictions and Rationale

-

Aldehyde Carbonyl (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear in the range of δ 184-186 ppm . For 1-methyl-1H-indole-3-carbaldehyde, this carbon resonates at δ 184.43 ppm[2].

-

Indole Ring Carbons:

-

C-2: The presence of the electronegative chlorine atom will cause a significant downfield shift for this carbon. It is predicted to be in the region of δ 135-138 ppm .

-

C-3: This carbon, bearing the aldehyde group, will also be deshielded but to a lesser extent than C-2. Its resonance is predicted around δ 118-120 ppm .

-

C-3a and C-7a (Bridgehead Carbons): These quaternary carbons will have distinct chemical shifts. C-7a, adjacent to the benzene ring, is expected around δ 136-138 ppm . C-3a, influenced by the pyrrole ring substituents, is predicted in the range of δ 125-127 ppm .

-

C-4, C-5, C-6, C-7: The carbons of the benzene ring will appear in the aromatic region. C-4 and C-6 are typically more shielded than C-5 and C-7. Predicted ranges are:

-

C-4: ~δ 123-125 ppm

-

C-5: ~δ 122-124 ppm

-

C-6: ~δ 121-123 ppm

-

C-7: ~δ 110-112 ppm

-

-

-

N-Methyl Carbon (N-CH₃): This aliphatic carbon will be the most upfield signal, expected around δ 33-35 ppm . The corresponding carbon in 1-methyl-1H-indole-3-carbaldehyde is at δ 33.69 ppm[2].

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 184 - 186 |

| C-7a | 136 - 138 |

| C-2 | 135 - 138 |

| C-3a | 125 - 127 |

| C-4 | 123 - 125 |

| C-5 | 122 - 124 |

| C-6 | 121 - 123 |

| C-3 | 118 - 120 |

| C-7 | 110 - 112 |

| N-CH₃ | 33 - 35 |

Experimental Protocols

For the acquisition of high-quality NMR spectra of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, the following experimental protocol is recommended.

Sample Preparation

-

Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

-

Visualization of Molecular Structure and NMR Assignments

The following diagrams provide a visual representation of the molecular structure and the predicted NMR assignments.

Figure 1: Molecular structure of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde with atom numbering.

Figure 2: Predicted ¹H and ¹³C NMR chemical shift ranges for key functional groups.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. By leveraging data from analogous structures and fundamental NMR principles, we have established a reliable framework for the interpretation of its spectral data. The provided protocols and visualizations serve as a practical resource for researchers engaged in the synthesis and characterization of novel indole derivatives. The self-validating nature of this predictive analysis lies in its strong foundation on a large body of empirical data from similar molecular scaffolds.

References

-

Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Supporting Information. [Link]

-

Yan, M., Hider, R. C., & Ma, Y. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Supporting Information. [Link]

-

Suzdalev, K. F., Babakova, M. N., Kartsev, V. G., & Krasnov, K. A. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3-CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Khimiya Geterotsiklicheskikh Soedinenii, 50(12), 1732-1740. [Link]

Sources

Chemical properties of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in synthetic organic and medicinal chemistry. Its strategic placement of three distinct reactive sites—an electrophilic aldehyde, a nucleophilically displaceable chloro group, and an indole core amenable to further modification—renders it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and characteristic reactivity. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution at the C2-position and condensation reactions at the formyl group. Detailed experimental protocols, supported by authoritative references, are provided to illustrate its practical application in the laboratory, establishing this molecule as a cornerstone intermediate for drug discovery and materials science.

Introduction: The Indole Scaffold in Modern Chemistry

The indole nucleus is a privileged structural motif, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a focal point in drug design. Indole-3-carbaldehyde and its derivatives, in particular, serve as crucial precursors for a multitude of bioactive compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antibacterial and antiviral.[1][2]

The subject of this guide, 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, elevates this utility by incorporating a C2-chloro substituent. This halogen acts as an effective leaving group, activated by the electron-withdrawing aldehyde at the adjacent C3 position, thereby enabling a rich chemistry centered around nucleophilic substitution.[3] The N-methylation further modifies its solubility and electronic profile while protecting the indole nitrogen from undesired side reactions, making it a precisely controlled and highly valuable building block for targeted synthesis.

Synthesis and Characterization

The primary route to 2-chloro-indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction employs a chloroiminium salt (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich precursor.[4] For the synthesis of the title compound, 1-methyl-1,3-dihydro-2H-indol-2-one (1-methyloxindole) is the typical starting material. The Vilsmeier-Haack conditions effect a simultaneous chlorination and formylation.

An alternative two-step synthesis involves the initial preparation of 2-Chloro-1H-indole-3-carbaldehyde from oxindole, followed by N-methylation.[5] This can be achieved using a base such as sodium hydroxide in a polar aprotic solvent like DMSO, with a suitable methylating agent.[5]

Workflow for Synthesis via Vilsmeier-Haack Reaction

Caption: Synthesis of the title compound via the Vilsmeier-Haack reaction.

Physicochemical and Spectroscopic Data

The key properties of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ClNO | [6] |

| Molecular Weight | 193.63 g/mol | [7] |

| CAS Number | 24279-74-1 | [8] |

| Appearance | Solid | |

| Purity | ≥95% - ≥97% | [6][8] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.01 (s, 1H, CHO), 8.32 (s, 1H, Ar-H), 7.71 (s, 1H, Ar-H), 7.31 (d, 2H, Ar-H), 3.90 (s, 3H, N-CH₃). | [9] (data for analogous 5-chloro isomer) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 184.14, 139.80, 136.23, 129.03, 126.20, 124.44, 121.66, 117.56, 110.90, 33.91. | [9] (data for analogous 5-chloro isomer) |

| IR (KBr, cm⁻¹) | ~1645 (C=O stretch), ~1600, 1580 (C=C Ar stretch) | [5] (data for analogous N-ethyl isomer) |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. |

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by the interplay between the aldehyde and the C2-chloro group.

Reactivity of the C2-Chloro Substituent: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is activated towards nucleophilic displacement. The electron-withdrawing effect of the C3-carbaldehyde group, combined with the ability of the indole nitrogen to stabilize the intermediate, facilitates the SₙAr mechanism. This pathway allows for the introduction of a wide variety of substituents.

Common nucleophiles include:

-

O-Nucleophiles: Alcohols, phenols (in the presence of a base).

-

N-Nucleophiles: Primary and secondary amines, hydrazines, azides.

-

S-Nucleophiles: Thiols, bisulfide.[10]

-

C-Nucleophiles: Active methylene compounds, organometallics.[5]

-

Halide Exchange: Iodide ions can displace the chloride in a Finkelstein-type reaction, driven by the precipitation of KCl.[11]

The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the indole ring is temporarily disrupted.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr) at the C2-position. Note: Image placeholders would be replaced with actual chemical structures in a full implementation.

Reactivity of the C3-Carbaldehyde Group

The aldehyde functionality is a versatile handle for extending the molecular framework.

-

Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene compounds like malononitrile or barbituric acids, typically in the presence of a base.[5]

-

Schiff Base Formation: Reaction with primary amines or hydrazines yields the corresponding imines (Schiff bases) or hydrazones, which are valuable intermediates for synthesizing other heterocyclic systems.[12]

-

Reductive Amination: The aldehyde can be converted to an amine via reductive amination, involving initial imine formation followed by reduction (e.g., with NaBH₃CN).

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (e.g., using KMnO₄ or Ag₂O) or reduced to a primary alcohol (e.g., with NaBH₄).

Caption: Workflow for a Knoevenagel condensation at the C3-aldehyde position.

Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory safety standards and specific substrate requirements.

Protocol 4.1: Synthesis of 5-((2-oxo-1-methyl-1,2-dihydro-3H-indol-3-ylidene)methyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Analogue of 3a)

This procedure is adapted from the reaction of 2-chloro-1-methyl-1H-indole-3-carbaldehyde with 1,3-dimethylbarbituric acid, which results in a complex product via condensation, hydration, and HCl elimination.[5]

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-1-methyl-1H-indole-3-carbaldehyde (1.94 g, 10 mmol) and 1,3-dimethylbarbituric acid (1.56 g, 10 mmol).[5]

-

Solvent Addition: Add n-butanol (15 mL) to the flask.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate is expected to form from the hot solution.[5]

-

Duration: Maintain reflux for approximately 30 minutes or until TLC indicates consumption of the starting material.[5]

-

Work-up: Allow the reaction mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with a small amount of cold n-butanol or benzene. Recrystallize the crude product from benzene to yield the purified product.[5]

Causality: Refluxing in n-butanol provides the necessary thermal energy for the initial Knoevenagel condensation. The subsequent steps of conjugate addition of water (present as a trace impurity or added during workup) and elimination of HCl occur spontaneously under these conditions to yield the more stable final product.[5]

Applications in Drug Discovery

2-Chloro-1-methyl-1H-indole-3-carbaldehyde is not typically an end-product but rather a strategic intermediate. Its derivatives are explored for various therapeutic applications:

-

Anticancer Agents: The indole core is present in many anticancer drugs. By reacting the C2-chloro position with various amine-containing pharmacophores, libraries of potential kinase inhibitors or DNA-intercalating agents can be rapidly synthesized.[13]

-

Antimicrobial Agents: Schiff bases and other derivatives of indole-3-carbaldehyde have shown promising antibacterial and antifungal activities.[14] The C2 position allows for the introduction of moieties that can enhance cell wall penetration or interaction with microbial targets.

-

CNS-Active Agents: The indole structure is related to neurotransmitters like serotonin. Modifications enabled by this scaffold can lead to new candidates for treating neurological disorders.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2-Chloro-1-methyl-1H-indole-3-carbaldehyde and its non-methylated analogue are classified with the following hazards:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][15][16]

-

Signal Word: Warning.[15]

Precautionary Measures:

-

Prevention: Use only in a well-ventilated area. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and protective clothing.[17]

-

Response:

-

IF ON SKIN: Wash with plenty of water. If irritation occurs, get medical advice.[15]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and refrigerated.[17]

Conclusion

2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a potent and versatile synthetic intermediate. The strategic combination of an N-protected indole, a reactive aldehyde, and an activatable C2-chloro leaving group provides chemists with a powerful tool for molecular construction. Its well-defined reactivity, particularly in SₙAr and condensation reactions, allows for the systematic and efficient generation of diverse chemical libraries. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of such well-designed, multifunctional building blocks in accelerating the discovery process cannot be overstated.

References

- Application Notes and Protocols: Vilsmeier-Haack Formyl

- Note Reactions of Vilsmeier Haack reagent with arom

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (URL: )

- 2-CHLORO-1H-INDOLE-3-CARBALDEHYDE SDS, 5059-30-3 Safety D

- REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2 - LOCKSS. (URL: )

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (URL: )

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.

-

2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem. (URL: [Link])

-

2 Chloro 1 Methyl 1H Indole 3 Carbaldehyde - Cenmed Enterprises. (URL: [Link])

-

Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters - ACS Publications. (URL: [Link])

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL: [Link])

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

-

2-chloro-1-phenyl-1H-indole-3-carbaldehyde | C15H10ClNO | CID 314793 - PubChem. (URL: [Link])

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL: [Link])

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (URL: [Link])

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. (URL: [Link])

-

Nucleophilic Substitution Reactions (2) - YouTube. (URL: [Link])

-

Nucleophilic substitution reactions (video) - Khan Academy. (URL: [Link])

-

Nucleophilic Substitution Reactions Explained - YouTube. (URL: [Link])

-

Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors - AIP Publishing. (URL: [Link])

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (URL: [Link])

-

2-Chloro-1H-indole-3-carbaldehyde | CAS#:5059-30-3 | Chemsrc. (URL: [Link])

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])

-

Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar. (URL: [Link])

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. cenmed.com [cenmed.com]

- 7. 2-methyl-1h-indole-3-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 8. 24279-74-1 Cas No. | 2-Chloro-1-methyl-1H-indole-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 9. rsc.org [rsc.org]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. echemi.com [echemi.com]

- 16. 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-1-methyl-1H-indole-3-carbaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reactivity of the aldehyde functional group in 2-Chloro-1-methyl-1H-indole-3-carbaldehyde. This versatile synthetic intermediate is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in bioactive molecules.[1][2][3] This document moves beyond a simple recitation of reactions to provide a deep analysis of the electronic and steric factors governing the reactivity of the aldehyde moiety. We will explore key transformations including nucleophilic additions, reductions, oxidations, and condensation reactions, supported by mechanistic insights, detailed experimental protocols, and quantitative data. The causality behind experimental choices is elucidated, offering field-proven insights for researchers aiming to leverage this compound in complex synthetic pathways.

Introduction: Structural and Electronic Landscape

2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a molecule poised for a diverse range of chemical transformations. Its reactivity is primarily dictated by the interplay of the electron-rich indole nucleus, the electrophilic aldehyde, and the specific electronic and steric influences of the substituents at the N1 and C2 positions.

-

The Indole Nucleus: The indole ring system is inherently electron-rich, which influences the overall electronic character of the molecule. This electron density can be donated towards the aldehyde group, subtly modulating its electrophilicity.

-

The Aldehyde Group: As with all aldehydes, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Its reactivity is the central focus of this guide.

-

The N1-Methyl Group: The methyl group at the N1 position offers steric hindrance to approaches to the nitrogen and adjacent positions. Electronically, it is a weak electron-donating group. Its presence is crucial as it prevents N-H acidity, a common consideration in indole chemistry.[4]

-

The C2-Chloro Group: The chloro substituent at the C2 position exerts a significant electronic influence. Halogens are electron-withdrawing through induction and electron-donating through resonance. In the context of the indole ring, the inductive effect tends to dominate, reducing the electron density of the pyrrole ring and, consequently, slightly increasing the electrophilicity of the C3-aldehyde.[5][6]

The following diagram illustrates the key structural features and electronic influences within the molecule.

Caption: Electronic influences on the core structure.

Synthesis of the Core Scaffold

The primary route to 2-Chloro-1-methyl-1H-indole-3-carbaldehyde is through N-methylation of 2-chloro-1H-indole-3-carbaldehyde, which itself is typically synthesized via a Vilsmeier-Haack reaction on oxindole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7]

Caption: Synthetic pathway to the target molecule.

Experimental Protocol: N-Methylation

The following protocol is adapted from Suzdalev et al.[8]

Materials:

-

2-Chloro-1H-indole-3-carbaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Water

Procedure:

-

To a solution of 2-chloro-1H-indole-3-carbaldehyde (70 mmol) in DMSO (40 mL), add a solution of sodium hydroxide (87.5 mmol) in water (3.5 mL). An exothermic reaction will be observed.

-

After 10 minutes, as the temperature begins to decrease, cool the mixture to 10 °C.

-

Add dimethyl sulfate (87.5 mmol) dropwise, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 1 hour, then warm to 55-60 °C.

-

To the warm solution, add cold water (70 mL) dropwise to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield 2-Chloro-1-methyl-1H-indole-3-carbaldehyde.

Table 1: Spectroscopic Data for 2-Chloro-1-methyl-1H-indole-3-carbaldehyde

| Spectroscopic Data | Value |

| ¹H-NMR (CDCl₃) | δ: 3.90 (s, 3H, N-CH₃), 7.25-7.37 (m, 3H, Ar-H), 8.30 (m, 1H, H-4), 10.15 (s, 1H, CHO).[8] |

| IR (KBr) | ν (cm⁻¹): 1645 (C=O), 1600, 1580 (C=C Ar).[8] |

| Purity | ≥95%[9] |

| Molecular Weight | 193.63 g/mol [9] |

Reactivity of the Aldehyde Group

The aldehyde group in 2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a versatile handle for a variety of chemical transformations. The following sections will detail the key reactions, providing mechanistic insights and experimental considerations.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

Grignard reagents (R-MgX) are potent nucleophiles that add to aldehydes to form secondary alcohols upon acidic workup.[7][10][11]

Causality Behind Experimental Choices: The choice of Grignard reagent will determine the nature of the 'R' group introduced. It is imperative to conduct the reaction under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water. An interesting side reaction has been observed with some N-alkylated indole-3-carboxaldehydes, leading to the formation of bis(indolyl)methane products instead of the expected alcohol.[12] This aberrant reactivity should be considered, and reaction conditions may need to be optimized to favor the desired 1,2-addition.

Caption: General scheme for Grignard addition.

Experimental Protocol (General):

-

To a solution of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.

Reduction to the Corresponding Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, (2-chloro-1-methyl-1H-indol-3-yl)methanol, using hydride reducing agents.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild reducing agent suitable for the reduction of aldehydes and ketones, and it can be used in protic solvents like ethanol or methanol.[12][13] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF.[12][13] For this particular substrate, NaBH₄ is the preferred reagent due to its milder nature and operational simplicity.

Caption: Reduction of the aldehyde to a primary alcohol.

Experimental Protocol (Adapted from a general procedure for indole-3-carbaldehydes): [14]

-

Dissolve 2-Chloro-1-methyl-1H-indole-3-carbaldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until completion as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

-

Purify by column chromatography if necessary.

Oxidation to the Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloro-1-methyl-1H-indole-3-carboxylic acid.

Causality Behind Experimental Choices: A variety of oxidizing agents can be employed for this transformation. For electron-rich aromatic aldehydes, a basic solution of hydrogen peroxide can be highly effective and environmentally benign.[8][9][15][16] Other common reagents include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), though these are less environmentally friendly. The choice of oxidant will depend on the desired reaction conditions and tolerance of other functional groups.

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol (General, adapted for electron-rich aldehydes): [8]

-

Dissolve 2-Chloro-1-methyl-1H-indole-3-carbaldehyde in methanol.

-

Add an aqueous solution of potassium hydroxide (4 equivalents).

-

To this mixture, add 30% hydrogen peroxide (6-8 equivalents) dropwise.

-

Heat the reaction mixture to reflux for 30-60 minutes, monitoring the progress by TLC.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Condensation Reactions

The aldehyde readily undergoes condensation reactions with various nucleophiles, particularly those with active methylene groups (Knoevenagel condensation) or primary amines (to form Schiff bases).

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a base. A notable example is the reaction with barbituric acids.[8]

Causality Behind Experimental Choices: The reaction with barbituric acids in the presence of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes has been shown to proceed through an initial Knoevenagel condensation, followed by an unexpected conjugate addition of water and elimination of HCl to form a novel indolin-2-one derivative.[8] This highlights the importance of carefully characterizing the products of these reactions, as the initial condensation product may undergo further transformations.

Caption: Reaction pathway of Knoevenagel condensation.[8]

Experimental Protocol (Reaction with 1,3-Dimethylbarbituric Acid): [8]

-

A mixture of 2-chloro-1-methyl-1H-indole-3-carbaldehyde (10 mmol) and 1,3-dimethylbarbituric acid (10 mmol) is refluxed in n-butanol (15 mL) for 30 minutes.

-

A yellow residue will begin to precipitate from the hot solution.

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Recrystallize the product from benzene to obtain the pure indolin-2-one derivative.

Table 2: Yield and Melting Point for the Reaction with 1,3-Dimethylbarbituric Acid

| Product | Yield | Melting Point (°C) |

| Indolin-2-one derivative from 1a and 2a | 68% | 243-245 |

Data from Suzdalev et al.[8]

The Wittig reaction provides a powerful method for converting aldehydes into alkenes.[4][6][17][18] The reaction of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde with a phosphorus ylide (Wittig reagent) would yield a 3-(alkenyl)-2-chloro-1-methyl-1H-indole.

Causality Behind Experimental Choices: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally afford (E)-alkenes, while non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes.[17] The choice of base for generating the ylide from its corresponding phosphonium salt is also critical, with strong bases like n-butyllithium or sodium hydride being commonly employed.

Caption: General scheme for the Wittig reaction.

Experimental Protocol (General):

-

Prepare the Wittig reagent by deprotonating the corresponding triphenylphosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

-

To the resulting ylide solution at low temperature (e.g., -78 °C), add a solution of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Applications in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Indole-3-carbaldehyde derivatives, such as the title compound, are crucial intermediates for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The reactions detailed in this guide provide a toolbox for medicinal chemists to elaborate the C3-position of the indole ring, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

Conclusion

The aldehyde group of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde exhibits a rich and versatile reactivity profile. Its electrophilic nature allows for a wide range of transformations, including nucleophilic additions, reductions, oxidations, and condensations. The electronic and steric effects of the N1-methyl and C2-chloro substituents play a crucial role in modulating this reactivity. A thorough understanding of these principles, as outlined in this guide, is essential for the effective utilization of this compound as a building block in the synthesis of complex molecular architectures, particularly in the context of drug discovery and development.

References

- Suzdalev, K. F., Babakova, M. N., Kartsev, V. G., & Krasnov, K. A. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3-CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. FORMATION OF COMPOUND WITH EXTREMELY SHORT INTRAMOLECULAR HYDROGEN BOND IN EIGHT-MEMBERED PSEUDOCYCLE. [Source not further specified].

- Yin, B.-Z., et al. (2006). Efficient and Rapid Method for the Oxidation of Electron‐Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide.

- Liao, Y., Aspin, A., & Yang, Z. (2022). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances, 12(4), 2149-2153.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

- Singh, P., & Kumar, A. (2018).

- Mondal, S., & Ghosh, A. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemPhysChem, 24(5), e202200541.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

-

Taylor & Francis Online. (2006, August 16). Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.

- Nagaraja Naik, H. S., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

ResearchGate. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

- Kumar, V., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 26(11), 3298.

- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.

-

Semantic Scholar. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

- Wang, Y., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(20), 13695–13704.

-

Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes and enals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Grignard Reagents with Aldehydes and Ketones. Retrieved from [Link]

-

MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

- Palladino, P., et al. (2024). A simple and rapid colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances, 3, 100473.

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

MDPI. (2024, July 19). Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction. Retrieved from [Link]

-

Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

-

ResearchGate. (2016, December 29). Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. Retrieved from [Link]

-

Knowledge at UChicago. (n.d.). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Studies. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08444E [pubs.rsc.org]

- 11. bhu.ac.in [bhu.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electrophilic Substitution on the Indole Ring of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of electrophilic substitution reactions on the 2-chloro-1-methyl-1H-indole-3-carbaldehyde scaffold. This substituted indole is a key heterocyclic motif in medicinal chemistry, and understanding its reactivity is paramount for the synthesis of novel drug candidates. This document delves into the electronic effects of the substituents on the indole ring, predicting and explaining the regioselectivity of various electrophilic aromatic substitution (SEAr) reactions. Detailed mechanistic discussions, field-proven experimental protocols, and data-driven insights are presented for nitration, halogenation, and Friedel-Crafts acylation reactions.

Introduction: The Significance of the Substituted Indole Core